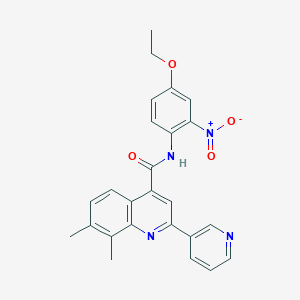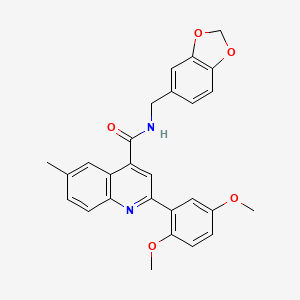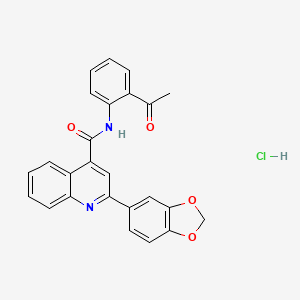
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide (ENQ) is a compound that has been extensively studied in recent years due to its potential applications in scientific research. ENQ is a quinolinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but studies have suggested that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide may act as a DNA intercalator, binding to the DNA of cancer cells and disrupting their ability to divide and replicate. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide exhibits potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide for use in lab experiments is its potent activity against cancer cells. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is in the development of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide-based cancer therapies, which could potentially be used to treat a range of different cancer types. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide and to identify any potential side effects or toxicity issues. Finally, there is also potential for the development of N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide-based therapies for other diseases, such as Alzheimer's and Parkinson's disease, based on its potent antioxidant activity.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies in recent years due to its potential applications in a variety of research fields. One of the most promising areas of research for N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is in the field of cancer research. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study as a potential cancer therapy.
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-4-33-18-8-10-21(23(12-18)29(31)32)28-25(30)20-13-22(17-6-5-11-26-14-17)27-24-16(3)15(2)7-9-19(20)24/h5-14H,4H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIUNNASDXXSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)
![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)

![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)

![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)
![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
![8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)